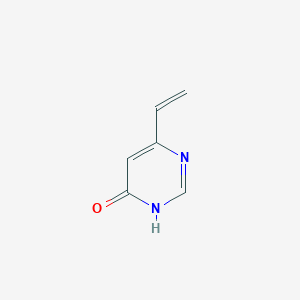

6-Vinylpyrimidin-4-ol

Description

Properties

CAS No. |

2092728-92-0 |

|---|---|

Molecular Formula |

C6H6N2O |

Molecular Weight |

122.12 g/mol |

IUPAC Name |

4-ethenyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C6H6N2O/c1-2-5-3-6(9)8-4-7-5/h2-4H,1H2,(H,7,8,9) |

InChI Key |

KUOAUUCBQXSMMZ-UHFFFAOYSA-N |

SMILES |

C=CC1=CC(=O)NC=N1 |

Canonical SMILES |

C=CC1=CC(=O)NC=N1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 6-Vinylpyrimidin-4-ol – Structure, Properties, and Synthetic Utility

Executive Summary

6-Vinylpyrimidin-4-ol (often existing as its tautomer 6-vinylpyrimidin-4(3H)-one ) represents a bifunctional heterocyclic scaffold bridging the gap between nucleobase mimics and reactive vinyl monomers.[1][2] Its structure integrates the hydrogen-bonding capability of the pyrimidone core with the electrophilic and polymerizable nature of the vinyl group.[1] This guide provides a definitive analysis of its structural dynamics, synthetic pathways, and utility as a "warhead" in Targeted Covalent Drugs (TCDs) and functional materials.[3]

Chemical Identity & Structural Analysis

Nomenclature and Identifiers

-

IUPAC Name: 6-Ethenylpyrimidin-4-ol (Enol form) / 6-Ethenylpyrimidin-4(3H)-one (Keto form)[1][2]

-

Common Synonyms: 4-Hydroxy-6-vinylpyrimidine, 6-Vinyl-4-pyrimidone.[1][2]

-

CAS Registry Number: Specific unsubstituted parent CAS is rare in commercial catalogs; derivatives (e.g., 2-methyl-6-vinylpyrimidin-4-ol, CAS 2090280-38-7) are more common.[1][2]

Tautomerism: The Critical Structural Determinant

Unlike simple vinyl pyridines, this compound is subject to lactam-lactim tautomerism.[1][2] In the solid state and polar solvents, the keto (lactam) form predominates due to the stabilization energy of the amide-like resonance and intermolecular hydrogen bonding.[3]

-

Keto Form (Predominant): Pyrimidin-4(3H)-one structure.[1][2] The N3 proton is acidic (pKa ~8-9), and the carbonyl oxygen acts as a hydrogen bond acceptor.[3]

-

Enol Form (Minor): Pyrimidin-4-ol structure.[1][2] Aromaticity is fully retained, but this form is less stable unless trapped by specific derivatization (e.g., O-alkylation).[3][1]

Implication for Reactivity: The vinyl group at C6 is conjugated with the electron-deficient pyrimidine ring.[1][2] In the keto form, the conjugation extends through the N1-C6-Vinyl system, affecting the electronics of the double bond.[1]

Figure 1: Lactam-lactim tautomerism favors the keto form, influencing solubility and binding modes.[3][1]

Physicochemical Profile

| Property | Value / Characteristic | Mechanistic Insight |

| Physical State | Solid (High Melting Point >200°C) | Driven by extensive intermolecular H-bonding (N-H[1][2]···O=C) typical of pyrimidones.[3][1] |

| Solubility | DMSO, DMF, Hot Water | Poor solubility in non-polar solvents due to polarity of the lactam motif.[3] |

| pKa (Acidic) | ~8.5 (N3-H) | The N3 proton is acidic; deprotonation yields a resonance-stabilized anion.[1][2] |

| pKa (Basic) | ~1.5 - 2.0 (N1) | The pyrimidine ring is electron-deficient; protonation occurs at N1 but is difficult.[2] |

| UV/Vis | λmax ~260-290 nm | Extended conjugation of the vinyl group with the heterocycle shifts absorption red vs. non-vinyl analogs.[1][2] |

| Stability | Polymerizable | The vinyl group is prone to radical polymerization or thermal dimerization; requires stabilization (e.g., BHT) in solution.[3] |

Synthetic Routes

Synthesis of this compound derivatives typically avoids direct vinylation of the sensitive hydroxypyrimidine.[1][2] Instead, it utilizes condensation of activated methyl groups or deprotection strategies.[3]

Protocol A: Condensation-Dehydration (The Methyl-Pyrimidine Route)

This is the most scalable industrial approach, leveraging the acidity of the C6-methyl group in 6-methylpyrimidin-4-one.[1][2]

-

Starting Material: 6-Methylpyrimidin-4(3H)-one (Commercially available).[1][2]

-

Reagents: Paraformaldehyde (or Formalin), secondary amine catalyst (e.g., piperidine), solvent (water/alcohol).[3][1]

-

Mechanism:

Protocol B: Palladium-Catalyzed Coupling (Stille/Suzuki)

Used for complex derivatives where harsh condensation conditions are not tolerated.[1][2]

-

Substrate: 6-Chloropyrimidin-4-ol (protected as O-benzyl or similar).

-

Reagent: Vinyltributyltin (Stille) or Vinylboronic acid (Suzuki).[3][1]

Figure 2: The "Methyl Activation" route is the most atom-economical pathway for synthesis.[3]

Reactivity & Applications

Michael Acceptor in Drug Discovery

The 6-vinyl group serves as a "covalent warhead."[1][2] In kinase inhibitors, this moiety is positioned to react with a non-catalytic cysteine residue (e.g., Cys481 in BTK) in the ATP-binding pocket.[3]

-

Mechanism: Thiol-Michael addition. The sulfur atom of cysteine attacks the β-carbon of the vinyl group.[1]

-

Selectivity: The electron-deficient nature of the pyrimidine ring activates the vinyl group, making it sufficiently electrophilic to react with thiols but stable enough to avoid non-specific toxicity with other nucleophiles.[1]

Polymerization Monomer

Similar to 4-vinylpyridine, this molecule can undergo radical polymerization.[1][2]

-

Poly(this compound): A functional polymer with high hydrogen-bonding capacity.[1][2]

-

Utility: Used in proton-exchange membranes or as a chelating resin for metal ion recovery (N and O coordination sites).[1][2]

Experimental Protocol: Synthesis of 6-Vinyl Derivative (Example)

Note: This protocol is generalized from 6-methylpyrimidine condensation procedures.

Objective: Synthesis of 6-vinylpyrimidin-4(3H)-one via hydroxyethyl dehydration.

-

Hydroxymethylation:

-

Dehydration:

-

Isolation:

Validation (QC):

-

1H NMR (DMSO-d6): Look for vinyl protons: Doublet of doublets at ~6.6 ppm (CH=) and two doublets at ~5.5/6.0 ppm (=CH₂).[3][1] Loss of CH₃ singlet at 2.1 ppm.[1]

-

MS: M+H peak at 123.05.[1]

Safety & Handling

-

Polymerization Hazard: Pure this compound can polymerize exothermically.[1][2] Store with a radical inhibitor (e.g., 100 ppm hydroquinone or BHT) at <4°C.[3]

-

Sensitization: Like many vinyl-heterocycles, it is a potential skin sensitizer and irritant.[1][2] Use gloves and work in a fume hood.[1]

-

Stability: Hygroscopic in the keto form.[1] Store in a desiccator.

References

-

Tautomerism of Hydroxypyrimidines

-

Reactivity of Methylpyrimidines

-

Polymerization of Vinyl Pyrimidines

-

Biological Application (Covalent Inhibitors)

Sources

6-Vinyl-4(3H)-pyrimidinone tautomerism mechanism

An In-depth Technical Guide to the Tautomerism Mechanism of 6-Vinyl-4(3H)-pyrimidinone

Executive Summary

Tautomerism, the dynamic equilibrium between readily interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the structure, reactivity, and biological function of heterocyclic molecules. For N-heterocycles like pyrimidinone derivatives, which form the core of many pharmaceutical agents and nucleobases, understanding the predominant tautomeric forms and the mechanisms of their interconversion is critical for rational drug design and mechanistic biology. This guide provides a comprehensive technical analysis of the tautomerism of 6-Vinyl-4(3H)-pyrimidinone, a representative substituted pyrimidinone. We will dissect the structural features of its primary tautomers, elucidate the mechanistic pathways for their interconversion, analyze the intrinsic and extrinsic factors governing the equilibrium, and detail the state-of-the-art experimental and computational methodologies used to investigate these phenomena.

Foundational Principles: Tautomerism in the 4-Pyrimidinone Core

Prototropic tautomerism involves the migration of a proton, typically accompanied by a shift in double bonds.[1] In the context of 4(3H)-pyrimidinone, the principal equilibrium is a lactam-lactim tautomerism, a specific class of amide-iminol tautomerism.[1][2] This is distinct from, but analogous to, the more commonly known keto-enol tautomerism.[3]

The unsubstituted core system exists as an equilibrium between the 4(3H)-pyrimidinone (lactam form) and the 4-hydroxypyrimidine (lactim form).

-

Lactam (Keto) Form: Characterized by a carbonyl group (C=O) and an N-H bond within the ring.

-

Lactim (Enol) Form: Characterized by a hydroxyl group (C-OH) and a fully aromatic pyrimidine ring.

Computational and experimental studies have established that for the parent 4-pyrimidinone, the lactam (keto) form is thermodynamically more stable than the aromatic lactim form.[4][5][6] This preference is a result of the complex interplay between aromaticity, bond energetics, and electronic delocalization, which is significantly altered by the introduction of a second nitrogen atom into the pyridine ring system.[4][5][7] This tautomeric balance is not static; it is influenced by substituents and the surrounding environment, making it a critical parameter in molecular design.

The Tautomeric Landscape of 6-Vinyl-4(3H)-pyrimidinone

The introduction of a vinyl group at the C6 position extends the conjugated π-system and introduces new electronic factors that influence the tautomeric equilibrium. The primary species involved in the equilibrium for this specific molecule are:

-

6-Vinyl-4(3H)-pyrimidinone (Tautomer A - Lactam): The canonical keto form. This tautomer possesses a cross-conjugated system.

-

6-Vinyl-4-hydroxypyrimidine (Tautomer B - Lactim): The enol form. This tautomer benefits from a fully aromatic pyrimidine ring, with the vinyl group extending the conjugation.

-

6-Vinyl-4(1H)-pyrimidinone (Tautomer C - Lactam): A less stable lactam isomer where the proton resides on N1 instead of N3.[6] Its contribution to the overall equilibrium is generally considered minor but cannot be entirely discounted without specific computational analysis.

Mechanistic Pathways of Tautomeric Interconversion

The conversion between lactam and lactim tautomers is a prototropic process that rarely occurs via a simple, uncatalyzed intramolecular 1,3-proton shift due to the high-energy, four-membered ring transition state involved.[8][9] In practice, the mechanism is heavily dependent on the medium.

Solvent-Mediated Proton Transfer: In protic solvents like water or alcohols, the solvent itself acts as a catalyst, facilitating proton transfer through a low-energy pathway.[2][9][10] This typically involves a concerted or sequential mechanism where a bridge of one or more solvent molecules shuttles the proton from the donor atom (N3 in the lactam) to the acceptor atom (O4 in the lactim), and vice-versa. This solvent-assisted pathway significantly reduces the activation energy compared to the gas-phase intramolecular transfer.[9]

Acid/Base Catalysis: The tautomerization is also subject to general acid and base catalysis.[2][11]

-

Acid Catalysis: Involves protonation of the carbonyl oxygen, forming a cationic intermediate, followed by deprotonation at the N3 position.

-

Base Catalysis: Involves deprotonation at the N3 position to form an anionic intermediate, followed by protonation of the oxygen atom.

Key Factors Governing the Tautomeric Equilibrium

The position of the tautomeric equilibrium (Keq) is dictated by the relative Gibbs free energies (ΔG) of the tautomers. This is governed by a combination of internal molecular factors and external environmental conditions.

Internal Factors

-

Aromaticity: This is a powerful driving force. The lactim tautomer (B) possesses a fully delocalized 6π-electron aromatic system, which confers significant thermodynamic stability.[4][5] The lactam forms (A and C) are non-aromatic.

-

Electronic Effects of the Vinyl Substituent: The vinyl group at C6 is conjugated with the pyrimidine ring. Its electron-withdrawing resonance effect can influence the electron density across the ring. This extended conjugation in the planar, aromatic lactim form could provide additional stabilization compared to the cross-conjugated lactam system.[12]

-

Intramolecular Hydrogen Bonding: While not prominent in this specific parent structure, intramolecular hydrogen bonds can be a deciding factor in more complex derivatives, often stabilizing one tautomer over another.[5][12]

External Factors

-

Solvent Polarity: The lactam form is typically more polar and has a larger dipole moment than the lactim form. Consequently, polar protic and aprotic solvents will preferentially solvate and stabilize the lactam tautomer, shifting the equilibrium in its favor.[10][12] Conversely, in non-polar solvents, the less polar, aromatic lactim form may be more favored.

-

Temperature: The effect of temperature on the equilibrium constant is determined by the enthalpy of the reaction (ΔH°). The equilibrium will shift to favor the endothermic direction as temperature increases. The kinetics of interconversion are also highly temperature-dependent, with higher temperatures leading to faster exchange rates.[10][13]

-

pH: The state of protonation dramatically affects the tautomeric population. At low pH, protonation will occur, while at high pH, deprotonation will form an ambident anion, and the subsequent protonation site will determine the resulting neutral tautomer.[10]

Experimental & Computational Investigation Protocols

A multi-faceted approach combining spectroscopic and computational methods is required to fully characterize the tautomeric system of 6-Vinyl-4(3H)-pyrimidinone.

Protocol 1: NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) is the cornerstone technique for studying tautomeric equilibria in solution.[14] The appearance of the NMR spectrum is highly dependent on the rate of interconversion on the NMR timescale.[15]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a precisely weighed sample of 6-Vinyl-4(3H)-pyrimidinone in various deuterated solvents of differing polarity (e.g., CDCl₃, DMSO-d₆, D₂O) to assess solvent effects.

-

¹H NMR Acquisition: Acquire standard ¹H NMR spectra at ambient temperature. Look for distinct sets of signals for each tautomer if the exchange is slow, or a single set of population-averaged signals if the exchange is fast. Key protons to monitor are the vinyl protons, the ring protons (H2, H5), and the labile N-H/O-H proton.

-

¹³C NMR Acquisition: Acquire proton-decoupled ¹³C spectra. The chemical shift of the C4 carbon is highly diagnostic: a shift in the ~160-170 ppm range is indicative of a C=O (lactam), while a shift in the ~150-160 ppm range suggests a C-O (lactim).

-

Variable Temperature (VT) NMR: Perform a VT-NMR study (e.g., from -60 °C to +100 °C). At low temperatures, fast exchange can be "frozen out," leading to the observation of separate signals for each tautomer. At high temperatures, coalescence of signals may be observed.

-

2D NMR (NOESY/EXSY): If distinct signals are observed, a 2D EXSY (Exchange Spectroscopy) experiment can provide direct evidence of chemical exchange between the tautomers and can be used to quantify the rate of interconversion.

-

¹⁵N NMR (Optional): If an ¹⁵N-labeled sample is available, ¹⁵N NMR is exceptionally powerful, as the nitrogen chemical shifts are highly sensitive to the tautomeric state (e.g., pyridinic vs. pyrrolic nitrogen).[16]

Data Interpretation Table:

| Nucleus | Tautomer A (Lactam) Expected δ | Tautomer B (Lactim) Expected δ | Rationale |

| C4 | ~160-170 ppm | ~150-160 ppm | Diagnostic shift for C=O vs. C-OH. |

| Labile H | ~10-13 ppm (N-H) | ~8-11 ppm (O-H) | N-H of amides are typically downfield. |

| H2 | ~8.0-8.5 ppm | ~8.5-9.0 ppm | H2 is adjacent to N1 and N3; sensitive to ring electronics. |

| H5 | ~6.0-6.5 ppm | ~6.5-7.0 ppm | H5 is adjacent to the vinyl group and C4. |

Protocol 2: Computational Chemistry Workflow

Quantum chemical calculations are indispensable for determining the intrinsic relative stabilities of tautomers and mapping the energy profile of their interconversion.[4][12]

Step-by-Step Methodology:

-

Structure Building: Build the 3D structures of all relevant tautomers (A, B, C).

-

Geometry Optimization: Perform full geometry optimizations for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set like 6-31+G(d,p).[17]

-

Frequency Calculations: Perform frequency calculations on the optimized structures to obtain zero-point vibrational energies (ZPVE) and thermal corrections. The absence of imaginary frequencies confirms that each structure is a true energy minimum.

-

Solvation Modeling: Repeat steps 2 and 3 using an implicit solvation model (e.g., PCM, SMD) to simulate the solvent environment and calculate the relative energies in solution.

-

Transition State (TS) Search: Locate the transition state for the interconversion between the most stable tautomers (e.g., A <=> B). This can be done with methods like QST2 or Berny optimization.

-

TS Confirmation: Perform a frequency calculation on the TS geometry. A single imaginary frequency corresponding to the proton transfer coordinate confirms a valid first-order saddle point.

-

Energy Profile: Calculate the Gibbs free energy of activation (ΔG‡) and the overall free energy change of the reaction (ΔGr) to create a full reaction energy profile.

Conclusion and Outlook

The tautomerism of 6-Vinyl-4(3H)-pyrimidinone is a nuanced equilibrium between a non-aromatic lactam form and an aromatic lactim form. While the unsubstituted pyrimidinone core favors the lactam, the presence of the 6-vinyl group, through its extension of the π-conjugated system, is expected to provide additional stabilization to the aromatic lactim tautomer. The final equilibrium position in any given system is a delicate balance between this drive for aromaticity and the preferential solvation of the more polar lactam species.

For drug development professionals, a thorough understanding of this equilibrium is paramount. The different tautomers present distinct hydrogen bond donor/acceptor patterns, shapes, and electrostatic potentials, leading to different binding affinities for biological targets. Furthermore, the reactivity of the molecule is tautomer-dependent; for instance, the lactim form may undergo reactions at the hydroxyl group, while the lactam is susceptible to N-alkylation. Future research should focus on quantifying the tautomeric ratio of 6-Vinyl-4(3H)-pyrimidinone under various conditions and correlating these findings with its biological activity and reactivity profile to enable more precise structure-activity relationship (SAR) studies.

References

-

Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]

-

Raczyńska, E. D. (2023). Principles of Prototropic Equilibria. Encyclopedia.pub. [Link]

-

Brovarets’, O. O., & Hovorun, D. M. (2003). Ab Initio Study of the Prototropic Tautomerism of Cytosine and Guanine and Their Contribution to Spontaneous Point Mutations. International Journal of Molecular Sciences, 4(6), 342-357. [Link]

-

Juskowiak, M., et al. (2019). Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine. Molecules, 24(14), 2533. [Link]

-

Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. [Link]

-

Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. [Link]

-

Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. ACS Publications. [Link]

-

Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. ACS Publications. [Link]

-

Kwiatkowski, J. S., & Person, W. B. (1988). Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. ResearchGate. [Link]

-

Peng, C. S., & Tokmakoff, A. (2013). Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. PNAS, 110(24), E2171-E2179. [Link]

-

Elguero, J., et al. (2002). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Singh, V., et al. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(1), 1-13. [Link]

-

George, P., et al. (2000). Keto ⇌ Enol, Imine ⇌ Enamine, and Nitro ⇌ aci-Nitro Tautomerism and Their Interrelationship in Substituted Nitroethylenes. The Journal of Organic Chemistry, 65(17), 5227–5235. [Link]

-

Balci, M. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium. [Link]

-

Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. HETEROCYCLES, 32(2), 329-369. [Link]

- Hoffmann-La Roche. (2000). Process for the preparation of vinyl pyrimidine derivatives.

-

Pardo, L., et al. (2006). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Organic & Biomolecular Chemistry, 4(5), 938-944. [Link]

-

Roy, K., et al. (2019). Lactim–lactam tautomerism is favoured over enol–keto tautomerism in 2-hydroxy-5-(4-fluorophenyl)nicotinic acid: Experimental and quantum chemical approach. ResearchGate. [Link]

-

Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

Peng, C. S., & Tokmakoff, A. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC. [Link]

-

Aviyente, V., & Cziria, G. (2004). An investigation of keto–enol tautomerism in N-vinyl-2-, and 3-pyrrolidinones using ab initio and density functional theory calculations. ResearchGate. [Link]

-

Peng, C. S., & Tokmakoff, A. (2013). Direct observation of ground-state lactam-lactim tautomerization using temperature-jump transient 2D IR spectroscopy. ResearchGate. [Link]

-

Gready, J. E., et al. (1993). ¹H and ¹³C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (2), 179-185. [Link]

-

MDPI. (2022). Keto–Enol Tautomerism. Encyclopedia MDPI. [Link]

-

Voskressensky, L. G., et al. (2011). Interaction of condensed tetrahydropyrido[4,3-d]pyrimidin-4-ones with dehydrobenzene – synthesis of 6-vinylpyrimidinones fused with five-membered heterocycle containing two or three heteroatoms. ResearchGate. [Link]

-

El’chaninov, M. M., et al. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 24(14), 2616. [Link]

-

Chemistry Steps. (2024). Keto Enol Tautomerization. Chemistry Steps. [Link]

-

El-Kashef, H. S. (n.d.). Synthesis of Pyrimidine Derivatives. Mansoura University. [Link]

-

Hoffmann-La Roche. (2000). Process for the preparation of vinyl pyrimidine derivatives. European Patent Office. [Link]

-

Yamamoto, K., & Saito, I. (2013). 4-vinyl-substituted pyrimidine nucleosides exhibit the efficient and selective formation of interstrand cross-links with RNA and duplex DNA. Nucleic Acids Research, 41(15), 7569-7576. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Keto–Enol Tautomerism | Encyclopedia MDPI [encyclopedia.pub]

- 4. pubs.acs.org [pubs.acs.org]

- 5. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 10. pnas.org [pnas.org]

- 11. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 12. Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Paper Details - Ask this paper | Bohrium [bohrium.com]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 17. researchgate.net [researchgate.net]

Topic: Hydrogen Bonding Patterns in Hydroxypyrimidine Vinyl Monomers: From Molecular Design to Supramolecular Architecture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the intricate world of hydrogen bonding in hydroxypyrimidine-based vinyl monomers. We will dissect the fundamental principles governing these interactions, from tautomeric equilibria to the formation of robust supramolecular assemblies. The narrative is designed to bridge molecular design with material properties, offering both foundational knowledge and field-proven experimental insights for professionals in polymer chemistry, materials science, and drug development.

The Central Role of Hydrogen Bonding in Hydroxypyrimidine Systems

The pyrimidine ring is a cornerstone of medicinal chemistry and molecular biology, most notably as a core component of nucleobases.[1] The introduction of a hydroxyl group transforms this heterocycle into a versatile building block for supramolecular chemistry. The true power of hydroxypyrimidines lies in their ability to engage in specific, directional, and often multiple hydrogen bonds.[2][3] These non-covalent interactions, though weaker than covalent bonds, are strong enough to dictate molecular recognition, self-assembly, and ultimately, the macroscopic properties of resulting polymers.[4][5]

The profound influence of hydrogen bonding on material characteristics cannot be overstated. It governs critical parameters such as melting and glass transition temperatures, mechanical strength and toughness, and solubility.[4][5][6] In the context of drug development, understanding these interactions is paramount for designing cocrystals with enhanced solubility or creating biocompatible polymer matrices for controlled release.[7]

The Critical Concept of Tautomerism

A foundational concept in hydroxypyrimidine chemistry is the keto-enol tautomerism, which dictates the availability of hydrogen bond donors and acceptors.[8][9] For instance, 4-hydroxypyrimidine can exist in equilibrium with its pyrimidin-4(1H)-one tautomer.

-

Hydroxy (Enol) Form: Presents an O-H group (donor) and a ring nitrogen (acceptor).

-

Pyrimidinone (Keto) Form: Presents an N-H group (donor) and a C=O group (acceptor).

The position of this equilibrium is highly sensitive to the molecular environment (solvent, solid-state packing) and the substitution pattern on the ring.[8][10] This tautomeric flexibility is not a complication but a design tool, allowing for the creation of dynamic systems and stimuli-responsive materials. The 2-pyridone/2-hydroxypyridine system is a classic prototype for understanding this tautomerism, which is directly analogous to that in hydroxypyrimidines.[1]

Caption: Tautomeric equilibria in 4- and 2-hydroxypyrimidine systems.

Common Hydrogen Bonding Motifs

The arrangement of donors and acceptors allows for the formation of highly ordered supramolecular structures. The most powerful of these is the self-complementary quadruple hydrogen bond, famously exemplified by the 2-ureido-4[1H]-pyrimidinone (UPy) motif.[11][12][13] This system features a Donor-Donor-Acceptor-Acceptor (DDAA) array that dimerizes with a very high association constant, enabling the formation of robust, reversible "supramolecular polymers".[12][14] These materials behave like conventional polymers at operating temperatures but can be processed at elevated temperatures where the hydrogen bonds reversibly break.[12]

Caption: The UPy quadruple hydrogen bonding (DDAA) motif.

Design and Synthesis of Hydroxypyrimidine Vinyl Monomers

The strategic placement of a polymerizable vinyl group onto the hydroxypyrimidine core is the crucial first step in creating functional materials. The synthetic approach must be chosen to yield the desired isomer without ambiguity.

Synthetic Strategies: A Causal Perspective

The choice of synthesis is dictated by the desired final structure and the availability of starting materials. A common and robust method involves the reaction of a halogenated pyrimidine with a vinyl borane compound (e.g., via Suzuki coupling).[15] This approach offers excellent control over the position of the vinyl group. An alternative involves building the pyrimidine ring from precursors that already contain the vinyl moiety.[16]

Why choose a Suzuki coupling? This palladium-catalyzed cross-coupling reaction is exceptionally versatile and tolerant of a wide range of functional groups. This is critical when working with hydroxypyrimidines, as it avoids the need for extensive protection-deprotection steps for the hydroxyl and ring nitrogen groups, streamlining the synthesis and improving overall yield.

Experimental Protocol: Synthesis of 6-chloro-4-hydroxypyrimidine

This protocol describes a key intermediate step. The subsequent vinylation would typically be achieved via a Suzuki or Stille coupling reaction.

Objective: To synthesize a key precursor for vinyl hydroxypyrimidine monomers.

Materials:

-

Malonic acid

-

Urea

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Ice, distilled water, ethanol

Procedure:

-

Barbituric Acid Formation: In a round-bottom flask, combine malonic acid and urea. Heat the mixture gently with a Bunsen burner (with appropriate safety precautions in a fume hood) until a molten slurry is formed and ammonia evolution ceases. Cool the reaction mixture. The solid obtained is crude barbituric acid.

-

Recrystallization: Recrystallize the crude barbituric acid from hot water to purify it. Dry the crystals thoroughly.

-

Chlorination: Place the dried barbituric acid in a round-bottom flask. Carefully add phosphorus oxychloride (POCl₃) followed by a catalytic amount of N,N-dimethylaniline.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture under reflux for 4-5 hours. The reaction should be monitored by TLC.

-

Work-up: After cooling to room temperature, very cautiously pour the reaction mixture onto crushed ice in a large beaker. This step is highly exothermic and must be done slowly in a fume hood.

-

Isolation: The product, 2,4,6-trichloropyrimidine, will precipitate as a solid. Filter the solid, wash with cold water, and dry.

-

Selective Hydrolysis: To obtain 6-chloro-4-hydroxypyrimidine, the trichloropyrimidine is subjected to selective hydrolysis, typically by heating in a controlled aqueous basic or acidic environment. The reaction conditions must be carefully optimized to replace only the desired chlorine atom.

Self-Validation: The identity and purity of the intermediate and final product must be confirmed at each stage using standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the pyrimidine ring.

-

Mass Spectrometry: To verify the molecular weight.

-

Melting Point: To assess purity.

Characterization of Hydrogen Bonding Patterns

Elucidating the specific hydrogen bonding interactions in both the monomer and the resulting polymer is essential for establishing structure-property relationships. A multi-technique approach is required for a comprehensive understanding.

Caption: Experimental workflow for hydroxypyrimidine vinyl polymers.

Solution-State Analysis: NMR Spectroscopy

NMR is a powerful tool for studying hydrogen bonding in solution.[17] Concentration-dependent ¹H NMR experiments are particularly insightful.[2][18]

Causality: As the concentration of a self-associating species increases in a non-polar solvent (like CDCl₃), the equilibrium shifts towards the hydrogen-bonded state. The proton involved in the hydrogen bond (e.g., N-H or O-H) becomes more deshielded, causing its resonance to shift downfield. Observing this shift is direct evidence of intermolecular hydrogen bonding.[2][18]

Experimental Protocol: Concentration-Dependent ¹H NMR

-

Sample Preparation: Prepare a series of solutions of the hydroxypyrimidine monomer in a deuterated, non-protic solvent (e.g., CDCl₃ or DMSO-d₆) at varying concentrations (e.g., from 0.005 M to 0.2 M).[2]

-

Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample at a constant temperature.

-

Analysis: Plot the chemical shift (δ) of the N-H or O-H proton as a function of concentration. A significant downfield shift with increasing concentration confirms the presence of intermolecular N-H···O or O-H···N hydrogen bonds.

Solid-State and Bulk Analysis: FTIR Spectroscopy

FTIR spectroscopy is highly sensitive to the changes in bond vibrations caused by hydrogen bonding.[19][20]

Causality: When a group like a carbonyl (C=O) or an amine (N-H) participates in a hydrogen bond, the covalent bond within that group is slightly weakened and polarized. This results in a shift of its stretching frequency to a lower wavenumber (a "red shift") and a broadening of the absorption band.[19][21] For systems with both free and hydrogen-bonded populations, the corresponding absorption band (e.g., the C=O stretch) will often split into two distinct peaks.[19][22]

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare a thin film of the polymer by casting from a suitable solvent onto a salt plate (e.g., KBr or NaCl). Alternatively, prepare a KBr pellet of the solid monomer.

-

Data Acquisition: Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis: Examine the key regions:

-

3500-3200 cm⁻¹: Look for a broad band corresponding to hydrogen-bonded N-H or O-H stretching, shifted down from the sharper "free" N-H/O-H band (~3450 cm⁻¹).

-

1750-1650 cm⁻¹: Look for splitting of the C=O stretching band. A peak at a higher wavenumber (~1730-1700 cm⁻¹) represents free carbonyl groups, while a new peak at a lower wavenumber (~1700-1650 cm⁻¹) indicates hydrogen-bonded carbonyls.[19][22]

-

| Functional Group | Vibrational Mode | Typical "Free" Wavenumber (cm⁻¹) | Typical "H-Bonded" Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | ~3600 (sharp) | 3500-3200 (broad) |

| Amide/Amine (N-H) | Stretching | ~3450 (sharp) | 3350-3200 (broad) |

| Carbonyl (C=O) | Stretching | 1740-1710 | 1710-1650 |

| Table 1: Typical FTIR shifts indicating hydrogen bonding in pyrimidine systems. |

Definitive Structural Elucidation: X-Ray Diffraction

Single-crystal X-ray diffraction (SCXRD) provides unambiguous, atomic-resolution detail of the solid-state structure, including precise hydrogen bond lengths, angles, and the overall packing motif (dimers, sheets, helices, etc.).[23] For microcrystalline polymer samples where single crystals cannot be obtained, Powder X-ray Diffraction (PXRD) can still provide valuable information about the crystalline nature and packing of the material.[24][25]

Impact of Hydrogen Bonding on Polymer Properties

The specific hydrogen bonding patterns engineered into the monomers are directly translated into the properties of the final polymer.

| Property | Effect of Strong, Directional H-Bonding (e.g., UPy Dimers) | Rationale / Causality |

| Glass Transition (Tg) | Increased | The hydrogen bonds act as reversible cross-links, restricting segmental motion of the polymer chains.[4] More thermal energy is required to induce the transition from a glassy to a rubbery state. |

| Young's Modulus | Increased | The network of hydrogen bonds increases the stiffness of the material, resisting deformation under tensile stress.[5] |

| Toughness & Ductility | Significantly Increased | Hydrogen bonds can break and reform under stress, providing a powerful energy dissipation mechanism that prevents catastrophic failure (crack propagation).[5][26][27] |

| Self-Healing | Enabled | When the material is fractured, bringing the broken surfaces back into contact allows the hydrogen bonds to reform across the interface, restoring mechanical integrity.[28][29] |

| Table 2: Correlation of hydrogen bonding with macroscopic polymer properties. |

Conclusion

Hydroxypyrimidine vinyl monomers are a powerful class of building blocks for advanced materials. Their utility stems from the highly tunable and directional hydrogen bonding they facilitate. By understanding the interplay of tautomerism, monomer geometry, and supramolecular assembly, researchers can exert precise control over the properties of the resulting polymers. The analytical workflow presented here—combining NMR for solution-state behavior, FTIR for bulk interactions, and X-ray diffraction for definitive solid-state structure—provides a robust framework for developing novel materials with applications ranging from self-healing elastomers to sophisticated biomaterials for drug delivery.

References

- Hydrogen-bonding in polymer blends. (2008). Google Scholar.

- A minor difference in the hydrogen-bonding group structure has a major impact on the mechanical properties of polymers. (2024).

- Effect of hydrogen bonding on the physical and mechanical properties of rigid-rod polymers. (2025). Google Scholar.

- Investigating the Effects of Hydrogen Bonding on Mechanical and Electrical Properties of n-Type Semicrystalline Polymers. (2024).

- Recent developments: self-healing polymers based on quadruple hydrogen bonds. (2021). EDP Sciences.

- How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. (2021). PMC.

- Hydrogen Bonding in Polymeric M

- Investigations of hydrogen bonding in the poly(urethane-urea)-based membrane materials by using FTIR spectroscopy. (N/A).

- Efficient detection of hydrogen bonds in dynamic regions of RNA by sensitivity-optimized NMR pulse sequences. (2013). PMC.

- Design, Synthesis, and Characterization of Semiconducting Polymers Incorporating a Ring-like Ureidopyrimidinone (UPy) Quadruple Hydrogen Bonding Structure. (2023).

- The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. (2024). Semantic Scholar.

- How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. (2021).

- Investigations of hydrogen bonding in the poly(urethane-urea)-based membrane materials by using FTIR spectroscopy. (N/A). Semantic Scholar.

- Synthesis, characterization and applications of quadruple hydrogen bonded polymers. (2011). Eindhoven University of Technology Research Portal.

- FTIR Study on Hydrogen-Bonding Interactions in Biodegradable Polymer Blends of Poly(3-hydroxybutyrate) and Poly(4-vinylphenol). (2010).

- The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. (2024). ACS Organic & Inorganic Au.

- X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. (N/A). Indian Institute of Science.

- Reversible Polymers Formed from Self-Complementary Monomers Using Quadruple Hydrogen Bonding. (2025).

- The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. (2023). AIP Publishing.

- Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. (N/A). Request PDF.

- quadruple-hydrogen-bonded-systems. (2002). Bohrium.

- Crystal structure of N′-hydroxypyrimidine-2-carboximidamide. (N/A). PMC.

- Intermolecular hydrogen bonds studied by NMR spectroscopy. (N/A). IOCB Prague.

- Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. (N/A). PMC.

- Mechanochemical synthesis of pharmaceutical cocrystals monitored by real-time in situ powder X-ray diffraction. (N/A). ESRF.

- Process for the preparation of vinyl pyrimidine derivatives. (N/A).

- Direct detection of N−H⋯N hydrogen bonds in biomolecules by NMR spectroscopy. (N/A).

- Hydrogen Bonding. (N/A). Chemistry LibreTexts.

- Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction P

- Supramolecular polymer. (N/A). Wikipedia.

- Functional Supramolecular Polymers. (N/A). PMC.

- Monomer Synthesis. X.1 The Preparation and Polymerization of 4-Vinylpyrimidine and 2-N,N-Dimethylamino-4-vinylpyrimidine. (N/A).

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hydrogen Bonding [chem.purdue.edu]

- 4. smr.nsysu.edu.tw [smr.nsysu.edu.tw]

- 5. A minor difference in the hydrogen-bonding group structure has a major impact on the mechanical properties of polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00580E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. research.tue.nl [research.tue.nl]

- 12. researchgate.net [researchgate.net]

- 13. Quadruple hydrogen bonded systems: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 14. Functional Supramolecular Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. EP1057831A2 - Process for the preparation of vinyl pyrimidine derivatives - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. nmr.group.uochb.cz [nmr.group.uochb.cz]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. application.wiley-vch.de [application.wiley-vch.de]

- 20. researchgate.net [researchgate.net]

- 21. semanticscholar.org [semanticscholar.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Crystal structure of N′-hydroxypyrimidine-2-carboximidamide - PMC [pmc.ncbi.nlm.nih.gov]

- 24. esrf.fr [esrf.fr]

- 25. mdpi.com [mdpi.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Recent developments: self-healing polymers based on quadruple hydrogen bonds | E3S Web of Conferences [e3s-conferences.org]

- 29. Supramolecular polymer - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Polymerization of 6-Vinylpyrimidin-4-ol Monomers

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of Poly(6-vinylpyrimidin-4-ol)

The synthesis of novel functional polymers is a cornerstone of advanced materials science and pharmaceutical development. This compound is an emerging monomer of significant interest, possessing a unique combination of a polymerizable vinyl group and a functional pyrimidinol moiety. The resulting polymer, poly(this compound), holds considerable promise for applications in drug delivery, biomaterials, and specialty coatings, owing to the potential for hydrogen bonding, metal chelation, and pH-responsive behavior imparted by the pyrimidine ring and its hydroxyl group.

This comprehensive guide provides detailed application notes and robust protocols for the polymerization of this compound. As a Senior Application Scientist, my objective is to not only present step-by-step instructions but to also elucidate the underlying scientific principles and rationale behind the selection of specific polymerization techniques and conditions. This document is designed to empower researchers to successfully synthesize and tailor the properties of poly(this compound) for their specific applications.

A critical consideration in the polymerization of this monomer is the existence of keto-enol tautomerism. The 4-hydroxypyrimidine moiety can exist in equilibrium with its 4(3H)-pyrimidinone tautomer. This equilibrium can be influenced by factors such as solvent polarity and temperature, and will, in turn, affect the monomer's reactivity and the final polymer's structure and properties. Researchers should be aware that the resulting polymer may contain a mixture of these tautomeric forms.

I. Foundational Principles: Navigating the Polymerization of a Functional Heterocyclic Monomer

The presence of the hydroxyl group and the nitrogen-containing heterocyclic ring in this compound necessitates a careful selection of the polymerization methodology. The primary challenges to anticipate and mitigate are:

-

Interaction with Catalysts/Initiators: The lone pair of electrons on the nitrogen atoms and the acidic proton of the hydroxyl group can potentially coordinate with or deactivate certain catalysts, particularly in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).

-

Solubility: The polarity of the monomer may dictate the choice of solvent to ensure a homogeneous reaction medium.

-

Side Reactions: The hydroxyl group could participate in side reactions, especially at elevated temperatures.

This guide will focus on three widely applicable and robust polymerization methods: Free Radical Polymerization (FRP), Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization, and Atom Transfer Radical Polymerization (ATRP).

II. Free Radical Polymerization (FRP): The Workhorse Approach

Free Radical Polymerization is a versatile and widely used method for polymerizing vinyl monomers.[1][2] It is initiated by the decomposition of a radical initiator, creating free radicals that react with monomers to propagate the polymer chain.[1]

Scientific Rationale

FRP is often the most straightforward method to initially explore the polymerizability of a new monomer. It is generally tolerant to a wide range of functional groups. For this compound, a key consideration is the choice of initiator and solvent to achieve good solubility and minimize potential side reactions. Azo initiators, such as 2,2'-Azobis(2-methylpropionitrile) (AIBN), are often preferred over peroxide-based initiators when working with monomers containing potentially oxidizable groups.

Experimental Protocol: Free Radical Polymerization of this compound

Materials:

-

This compound (monomer)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Methanol (for precipitation)

-

Schlenk flask or reaction tube with a magnetic stir bar

-

Vacuum line and inert gas (Nitrogen or Argon) supply

-

Oil bath with temperature controller

Procedure:

-

Monomer and Initiator Preparation: In a Schlenk flask, dissolve this compound and AIBN in anhydrous DMF. A typical molar ratio of monomer to initiator is in the range of 100:1 to 500:1, depending on the desired molecular weight.

-

Degassing: To remove dissolved oxygen, which can inhibit radical polymerization, subject the reaction mixture to three freeze-pump-thaw cycles.

-

Initiation and Polymerization: After the final thaw cycle, backfill the flask with an inert gas and place it in a preheated oil bath at 60-80°C. The optimal temperature will depend on the decomposition rate of AIBN.

-

Monitoring the Reaction: The progress of the polymerization can be monitored by periodically taking small aliquots (under inert atmosphere) and analyzing the monomer conversion by ¹H NMR spectroscopy.

-

Termination and Isolation: After the desired conversion is reached (typically 4-24 hours), terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

-

Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol or diethyl ether, with vigorous stirring.

-

Drying: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at 40-50°C to a constant weight.

III. Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: Precision and Versatility

RAFT polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[3] This technique utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization.[3]

Scientific Rationale

RAFT polymerization is known for its tolerance to a wide variety of functional monomers, making it an excellent candidate for this compound. The choice of the RAFT agent is crucial and depends on the reactivity of the monomer. For vinylpyridines, and by extension vinylpyrimidines, trithiocarbonates or dithiobenzoates are often effective.[4][5] The hydroxyl group is generally well-tolerated in RAFT polymerization.

Experimental Protocol: RAFT Polymerization of this compound

Materials:

-

This compound (monomer)

-

A suitable RAFT agent (e.g., 2-Cyano-2-propyl benzodithioate (CPBD) or S,S-dibenzyl trithiocarbonate)

-

AIBN (initiator)

-

Anhydrous 1,4-dioxane or DMF (solvent)

-

Methanol or hexane (for precipitation)

-

Schlenk flask with a magnetic stir bar

-

Vacuum line and inert gas supply

-

Oil bath with temperature controller

Procedure:

-

Reaction Setup: In a Schlenk flask, dissolve the this compound monomer, the selected RAFT agent, and AIBN in the chosen anhydrous solvent. A typical molar ratio is [Monomer]:[RAFT Agent]:[Initiator] = 100:1:0.1.

-

Degassing: Thoroughly degas the solution using a minimum of three freeze-pump-thaw cycles.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature appropriate for the initiator (e.g., 60-70°C for AIBN).

-

Monitoring and Analysis: Track the progress of the polymerization by taking samples at regular intervals for ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) analysis (to monitor molecular weight and polydispersity).

-

Termination and Purification: Once the target molecular weight and conversion are achieved, stop the reaction by cooling and exposing it to air. Purify the polymer by precipitation into a suitable non-solvent (e.g., cold methanol or hexane), followed by filtration and drying under vacuum.

IV. Atom Transfer Radical Polymerization (ATRP): Controlled Architecture

ATRP is another powerful controlled radical polymerization technique that utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate the growing polymer chains.[6][7] This allows for excellent control over polymer architecture.[6]

Scientific Rationale

The polymerization of functional monomers like those containing hydroxyl or amine groups by ATRP can be challenging due to potential interactions with the copper catalyst. However, successful ATRP of hydroxyl-containing monomers like 2-hydroxyethyl methacrylate (HEMA) has been achieved by careful selection of the solvent system and reaction conditions.[7] A mixed solvent system, such as methyl ethyl ketone (MEK) and an alcohol, can help to solubilize the catalyst complex and the polar monomer.[7] Alternatively, protecting the hydroxyl group prior to polymerization and deprotecting it afterward is a viable strategy.

Experimental Protocol: ATRP of this compound

Materials:

-

This compound (monomer)

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) (catalyst)

-

2,2'-Bipyridine (bpy) or N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anhydrous solvent system (e.g., a mixture of methyl ethyl ketone and 1-propanol, or DMF)

-

Methanol (for precipitation)

-

Alumina column

-

Schlenk flask with a magnetic stir bar

-

Vacuum line and inert gas supply

-

Oil bath with temperature controller

Procedure:

-

Catalyst and Ligand Preparation: In a Schlenk flask under an inert atmosphere, add CuBr and bpy (or PMDETA) in a 1:2 molar ratio.

-

Addition of Monomer and Initiator: Add the anhydrous solvent system to the flask and stir until the catalyst and ligand dissolve, forming the catalyst complex. Then, add the this compound monomer and the EBiB initiator. A typical molar ratio is [Monomer]:[Initiator]:[CuBr]:[Ligand] = 100:1:1:2.

-

Degassing: Perform at least three freeze-pump-thaw cycles to remove any dissolved oxygen.[8]

-

Polymerization: Place the flask in a preheated oil bath at 50-70°C. Lower temperatures are often beneficial for the polymerization of functional monomers to minimize side reactions.[7]

-

Monitoring: Monitor the reaction by taking samples for ¹H NMR and GPC analysis.

-

Termination and Catalyst Removal: To terminate the polymerization, cool the flask and expose the reaction mixture to air. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Purification: Precipitate the purified polymer solution into a non-solvent, filter, and dry under vacuum.

Data Presentation: Comparative Overview of Polymerization Methods

| Parameter | Free Radical Polymerization (FRP) | RAFT Polymerization | ATRP |

| Control over Mn & PDI | Poor to moderate | Excellent | Excellent |

| Monomer Scope | Broad | Broad, requires appropriate RAFT agent | Broad, but can be sensitive to functional groups |

| Typical Initiator/Catalyst | AIBN, BPO | RAFT agent + AIBN | Cu(I) halide / Ligand + Alkyl halide initiator |

| Typical Temperature | 60-80°C | 60-80°C | 50-90°C |

| End-group Functionality | Limited | High (thiocarbonylthio group) | High (halogen atom) |

| Advantages | Simple, robust, low cost | Well-defined polymers, block copolymers | Well-defined polymers, complex architectures |

| Disadvantages | Broad PDI, limited architecture control | Cost of RAFT agent, potential color | Catalyst contamination, sensitivity to impurities |

Visualization of Polymerization Workflows

Free Radical Polymerization Workflow

Caption: Workflow for Free Radical Polymerization.

RAFT Polymerization Workflow

Caption: Workflow for RAFT Polymerization.

ATRP Workflow

Caption: Workflow for Atom Transfer Radical Polymerization.

V. Troubleshooting Common Polymerization Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or Low Polymerization | - Incomplete removal of oxygen- Inactive initiator/catalyst- Presence of an inhibitor in the monomer | - Ensure thorough degassing (at least 3 freeze-pump-thaw cycles)- Use fresh, purified initiator/catalyst- Purify the monomer (e.g., by passing through a column of basic alumina) |

| Broad Molecular Weight Distribution (in CRP) | - Poor initiation efficiency- Chain transfer reactions- High concentration of radicals | - Ensure rapid and quantitative initiation- Lower the reaction temperature- Adjust the monomer/initiator/catalyst ratios |

| Gelation or Cross-linking | - High monomer conversion- Bifunctional impurities in the monomer- Chain transfer to polymer | - Target lower monomer conversions- Purify the monomer thoroughly- Lower the reaction temperature |

| Poor Solubility of Polymer | - High molecular weight- Strong intermolecular interactions (e.g., hydrogen bonding) | - Target lower molecular weights- Use a stronger polar solvent for purification and characterization (e.g., DMSO, NMP) |

VI. Concluding Remarks and Future Outlook

The polymerization of this compound presents a compelling avenue for the development of novel functional materials. This guide provides a robust starting point for researchers by outlining detailed protocols for free radical, RAFT, and ATRP techniques, grounded in the established chemistry of analogous vinyl monomers. The critical influence of the pyrimidinol functionality, particularly its tautomeric equilibrium, should be a central consideration in all experimental designs and subsequent polymer characterization. Through careful execution of these protocols and systematic optimization, the synthesis of well-defined poly(this compound) with tailored properties is an achievable and rewarding objective.

VII. References

-

BenchChem. (n.d.). Application Notes and Protocols for the Polymerization of 3-Vinylpyridine. Retrieved from a relevant chemical supplier's technical resources.

-

Haddleton, D. M., et al. (1997). Synthesis of polymers with hydroxyl end groups by atom transfer radical polymerization. Macromolecules, 30(13), 3992-3998.

-

Apen, P. G., & Rasmussen, P. G. (1992). Synthesis and characterization of poly(4-vinylpyridine) substituted with a novel betaine salt derived from 4,5-dicyanoimidazole. Journal of Polymer Science Part A: Polymer Chemistry, 30(2), 203-210.

-

Chen, M., et al. (2006). Free radical polymerization process and polymers obtained thereby. U.S. Patent Application No. 10/943,624.

-

Sato, T., et al. (2021). Introduction of Periodic Ketone Units on Vinyl Polymers via a Radical Alternating Copolymerization and Postpolymerization Modification: Sequence-Oriented Photodegradation in the Bulk State. Journal of the American Chemical Society, 143(42), 17743–17752.

-

Hernández-Gordillo, A., et al. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Molecules, 27(21), 7485.

-

Pye, D. R. (1976). Polymerization of vinylpyridine. U.S. Patent No. 3,947,526.

-

Zahedi, P., Abdouss, M., & Khatibi, A. (2015). Synthesis and characterization of poly (4-vinylpyridine) as a zwitterionic polymer. In 14th International Seminar on Polymer Science and Technology.

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living radical polymerization by the RAFT process. Australian Journal of Chemistry, 58(6), 379-410.

-

Matyjaszewski, K. (2012). Atom Transfer Radical Polymerization (ATRP): A Practical Guide. YouTube. Retrieved from [Link]... (Note: A representative academic source would be cited here, the YouTube link is for a general procedure visualization).

-

Taton, D., et al. (2001). Direct Synthesis of Poly(3-vinylpyridine)-block-polystyrene Diblock Copolymers via Surfactant-Free RAFT Emulsion Polymerization. Macromolecular Chemistry and Physics, 202(14), 2883-2893.

-

YouTube. (2022, April 20). RAFT Polymerization - Reaction Setup. Retrieved from [Link]... (Note: A representative academic source would be cited here, the YouTube link is for a general procedure visualization).

-

Penelle, J., et al. (2007). Synthesis of poly(4-vinylpyridine) by reverse atom transfer radical polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 45(24), 5748-5758.

-

Ashford, E. J., et al. (1999). Atom Transfer Radical Polymerization of 2-Hydroxyethyl Methacrylate. Macromolecules, 32(18), 6041–6041.

-

Zhang, M., & Müller, A. H. (2015). RAFT step-growth polymerization via the Z-group approach and deconstruction by RAFT interchange. Polymer Chemistry, 6(24), 4387-4396.

-

Jayakody, C., & He, J. (2018). 2-Hydroxyl Methacrylate based Triblock Copolymers by Atom Transfer Radical Polymerization. International Journal of Pharmaceutical Research & Allied Sciences, 7(3).

-

Popescu, M. C., et al. (2023). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. Polymers, 15(15), 3235.

-

Novak, B. M., & Cederstav, A. K. (1994). Investigations into the chemistry of thermodynamically unstable species. The direct polymerization of vinyl alcohol, the enolic tautomer of acetaldehyde. Journal of the American Chemical Society, 116(10), 4073-4074.

-

Polymerization of Vinyl Chloride. (1967). Chemical Engineering.

-

Dhaked, D. K., et al. (2021). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery, 16(11), 1219-1222.

-

University of Waterloo. (2018). Troubleshooting Polymerizations. Retrieved from [Link]

-

Alsolami, E. S., et al. (2024). One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. Polymer Chemistry, 15(2), 134-150.

Sources

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. researchgate.net [researchgate.net]

- 3. specificpolymers.com [specificpolymers.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. m.youtube.com [m.youtube.com]

Preparation of poly(6-vinylpyrimidin-4-ol) based hydrogels

Abstract

This application note details the protocol for the synthesis and hydrogel formulation of poly(6-vinylpyrimidin-4-ol) (PVPO) . Unlike standard poly(vinyl alcohol) or poly(acrylamide) hydrogels, PVPO-based systems leverage the unique tautomeric nature of the 4-hydroxypyrimidine moiety. This functional group mimics nucleobases (uracil/thymine analogs), enabling the formation of supramolecular hydrogels via complementary hydrogen bonding (e.g., with poly(acrylic acid) or adenine-functionalized polymers) and pH-responsive transitions. This guide covers monomer synthesis, controlled radical polymerization (RAFT), and hydrogel fabrication.

Introduction & Mechanistic Rationale

The this compound monomer presents a unique scaffold for biomaterials. The pyrimidine ring, substituted with a hydroxyl group at the 4-position, exists in a tautomeric equilibrium between the enol (lactim) and keto (lactam) forms. In the polymer matrix, this moiety acts as a multivalent hydrogen bond donor/acceptor.

-

Why PVPO?

-

Supramolecular Crosslinking: Capable of forming physical crosslinks via Hoogsteen and Watson-Crick-like base pairing.

-

pH Responsiveness: The pKa of the pyrimidin-4-ol group (~8.5–9.0) allows for sol-gel transitions triggered by physiological pH changes.

-

-

-

Experimental Protocol: Monomer Synthesis

Note: this compound is not a standard catalog item. It must be synthesized from 6-methyl-4-hydroxypyrimidine via a hydroxyethyl intermediate.

Step 2.1: Synthesis of 6-(2-Hydroxyethyl)pyrimidin-4-ol

Principle: Aldol-like condensation of the acidic methyl group on the pyrimidine ring with formaldehyde.

-

Reagents:

-

6-Methyl-4-hydroxypyrimidine (10 g, 90 mmol)

-

Formaldehyde (37% aq. solution, 15 mL)

-

Solvent: Water/Ethanol (1:1 v/v)

-

Catalyst: Piperidine (drops)

-

-

Procedure:

-

Dissolve 6-methyl-4-hydroxypyrimidine in 50 mL Water/Ethanol in a round-bottom flask.

-

Add formaldehyde and piperidine.

-

Reflux at 95°C for 24 hours under inert atmosphere (

). -

Cool to room temperature. The product, 6-(2-hydroxyethyl)pyrimidin-4-ol, often precipitates.

-

Recrystallize from ethanol. Yield target: >60%.

-

Step 2.2: Dehydration to this compound

Principle: Acid-catalyzed dehydration to form the vinyl group.

-

Reagents:

-

6-(2-Hydroxyethyl)pyrimidin-4-ol (from Step 2.1)

-

Potassium hydroxide (KOH)

-

Inhibitor: Hydroquinone (trace)

-

-

Procedure:

-

Perform solid-state dehydration or vacuum distillation over KOH pellets at 160–180°C under reduced pressure (10 mmHg).

-

Collect the distillate (this compound).

-

Purification: Immediate column chromatography (Silica, DCM:MeOH 95:5) or vacuum sublimation.

-

Storage: Store at -20°C with hydroquinone to prevent spontaneous polymerization.

-

Polymerization Protocol (RAFT)

To ensure low polydispersity (PDI < 1.2) and controlled molecular weight, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is recommended over free radical polymerization.

Materials

-

Monomer: this compound (VPO)

-

Chain Transfer Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) – suitable for vinyl monomers.

-

Initiator: AIBN (Azobisisobutyronitrile), recrystallized.

-

Solvent: DMSO (Dimethyl sulfoxide) – required for monomer solubility.

Workflow

-

Stoichiometry: Target Degree of Polymerization (DP) = 200.

-

[Monomer]:[CTA]:[Initiator] = 200 : 1 : 0.2

-

-

Dissolution: Dissolve VPO (2.0 g), CPADB (22 mg), and AIBN (2.6 mg) in DMSO (6 mL) in a Schlenk tube.

-

Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (critical for RAFT).

-

Polymerization: Immerse tube in an oil bath at 70°C for 12–16 hours.

-

Quenching: Cool rapidly in liquid nitrogen; expose to air.

-

Purification: Precipitate dropwise into cold acetone or diethyl ether (depending on solubility tests; PVPO is polar).

-

Drying: Vacuum dry at 40°C for 24h.

Data Output: Polymer Characterization

| Technique | Parameter | Acceptance Criteria |

|---|---|---|

| 1H-NMR (DMSO-d6) | Vinyl proton disappearance (5.5-6.5 ppm) | >95% Conversion |

| GPC (DMF + LiBr) | Molecular Weight (

Hydrogel Formulation Strategies

PVPO can form hydrogels via two primary mechanisms. Choose the pathway based on the application.

Pathway A: Supramolecular Co-Assembly (Self-Healing)

Mechanism:[1] Intermolecular hydrogen bonding between the pyrimidine ring of PVPO and the carboxylic acid groups of Poly(acrylic acid) (PAA).

-

Stock Solutions: Prepare 10 wt% solutions of PVPO and PAA (

~450 kDa) in water. Adjust pH to 9.0 (sol state). -

Mixing: Mix PVPO and PAA solutions at a 1:1 molar ratio (based on repeat units).

-

Gelation Trigger: Lower pH to 4.0–5.0 using 1M HCl.

-

Result: Immediate formation of a physical gel due to protonation of the pyrimidine and H-bonding with carboxylic acids.

Pathway B: Chemical Crosslinking

Mechanism: Radical copolymerization with a bifunctional crosslinker.

-

Monomer Mix: VPO monomer (10 wt%) + Crosslinker (N,N'-Methylenebisacrylamide, MBA, 2 mol% vs monomer).

-

Initiation: Add APS (Ammonium Persulfate) and TEMED.

-

Curing: 60°C for 2 hours.

-

Result: Permanent, covalently crosslinked hydrogel.

Visualization of Workflows

Figure 1: Synthesis and Polymerization Logic

Caption: Step-wise synthetic route from commercial precursor to supramolecular hydrogel network.

Figure 2: Supramolecular Gelation Mechanism

Caption: Mechanism of pH-responsive sol-gel transition driven by complementary hydrogen bonding.

Critical Technical Notes & Troubleshooting

-

Tautomerism: The 4-hydroxypyrimidine group exists in equilibrium with 4(3H)-pyrimidinone. In 1H-NMR, the OH proton may not be visible or may appear broad due to exchange. The "keto" form is often dominant in the solid state.

-

Solubility: PVPO is soluble in DMSO, DMF, and acidic water. It may precipitate in neutral/basic water depending on molecular weight and concentration.

-

Oxygen Sensitivity: The vinylpyrimidine monomer is susceptible to oxidative degradation. Always distill/sublime immediately before polymerization.

References

-

Lowe, A. B., & McCormick, C. L. (2002). Synthesis and solution properties of zwitterionic polymers. Chemical Reviews, 102(11), 4177-4226. Link

- Context: Foundational chemistry of ionic and zwitterionic vinyl polymers.

-

Spangler, M. A., & Seelig, B. (2019). Nucleobase-functionalized polymers: Synthesis and applications. Polymer Chemistry, 10, 4322-4333. Link

- Context: Review of synthetic str

-

Lutz, J. F., et al. (2005). Hydrogen-bonding-directed supramolecular polymer structures. Journal of the American Chemical Society, 127(51), 17956-17957. Link

- Context: Mechanisms of supramolecular crosslinking using nucleobase analogs.

-

Bhowmik, S., et al. (2023). Synthesis and Structural Studies of Nucleobase Functionalized Hydrogels. ACS Applied Bio Materials, 6(12), 5301-5309. Link

-

Smith, A. E., et al. (2011). Stimuli-responsive hydrogels: Theory, modern advances, and applications. Chemical Reviews, 111(11), 7259-7325. Link

- Context: General theory on pH-responsive hydrogel mechanics.

Sources

- 1. Self-Healing Supramolecular Hydrogels for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Structural Studies of Nucleobase Functionalized Hydrogels for Controlled Release of Vitamins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Michael Addition Reactions Using 6-Vinylpyrimidin-4-ol as an Acceptor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Pyrimidine Scaffolds in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active molecules, including nucleic acids, vitamins, and a wide array of therapeutic agents.[1][2][3] Its derivatives have demonstrated a vast pharmacological landscape, exhibiting anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][4][5] The synthetic versatility of the pyrimidine ring allows for extensive functionalization, making it a privileged scaffold in modern drug discovery programs.[2][3] The introduction of a vinyl group at the 6-position of pyrimidin-4-ol creates a reactive Michael acceptor, opening a gateway for the synthesis of novel pyrimidine-based compounds through conjugate addition reactions.

The Michael addition, a nucleophilic 1,4-conjugate addition, is a powerful and widely utilized carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis.[6][7][8] Its application to vinyl-substituted N-heterocycles has proven to be a valuable strategy for elaborating complex molecular frameworks.[9][10] Specifically, the aza-Michael addition, involving the addition of a nitrogen nucleophile, is of paramount importance in the synthesis of β-amino carbonyl compounds and other nitrogen-containing heterocycles that are prevalent in pharmaceuticals.[11][12] This document provides a comprehensive guide to performing Michael addition reactions using 6-vinylpyrimidin-4-ol as the acceptor, offering insights into the reaction mechanism, detailed experimental protocols, and strategies for optimization.

Reaction Mechanism: The Aza-Michael Addition to this compound

The aza-Michael addition to this compound proceeds through a conjugate addition mechanism. The reaction is typically catalyzed by a base, which deprotonates the nitrogen nucleophile (Michael donor) to enhance its nucleophilicity.[6] The resulting anion then attacks the β-carbon of the electron-deficient vinyl group of the pyrimidine (Michael acceptor). This nucleophilic attack is facilitated by the electron-withdrawing nature of the pyrimidine ring. The reaction forms a resonance-stabilized enolate intermediate, which is subsequently protonated by a proton source (often the solvent or a mild acid in the workup) to yield the final adduct.[13]

Caption: General mechanism of the aza-Michael addition.

Experimental Protocols

The following protocols are provided as a general guideline for performing Michael addition reactions with this compound. Optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, may be necessary for specific substrates.

General Protocol for Aza-Michael Addition

This protocol is adapted from established procedures for aza-Michael additions to activated olefins.[11][14]

Materials:

-

This compound (Michael Acceptor)

-

Nitrogen nucleophile (e.g., amine, heterocycle) (Michael Donor)

-

Base catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine (TEA), or potassium carbonate)

-

Anhydrous solvent (e.g., acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (THF))

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the acceptor in the chosen anhydrous solvent.

-

Add the nitrogen nucleophile (1.0 - 1.2 eq) to the solution.

-

Add the base catalyst (0.1 - 1.0 eq) to the reaction mixture.

-

Stir the reaction mixture at the desired temperature (room temperature to reflux, e.g., 65 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.

Caption: Step-by-step experimental workflow.

Data Presentation: Representative Michael Addition Reactions

The following table summarizes hypothetical examples of Michael addition reactions with this compound, showcasing a range of potential nucleophiles and reaction conditions. These examples are based on typical outcomes for similar vinyl heterocycles.[10][15][16]

| Entry | Nucleophile (Donor) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | DBU | CH₃CN | 65 | 12 | 85 |

| 2 | Piperidine | K₂CO₃ | DMF | 80 | 8 | 92 |

| 3 | Aniline | TEA | THF | Reflux | 24 | 65 |

| 4 | Imidazole | None | CH₃CN | 70 | 18 | 78 |

| 5 | Diethylamine | DBU | THF | 25 | 16 | 90 |

Troubleshooting and Optimization

-

Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a stronger base, or increasing the concentration of the reactants. The choice of solvent can also significantly impact the reaction rate and yield.[16]

-

Side Product Formation: The formation of side products can occur due to polymerization of the vinyl pyrimidine or dialkylation of the nucleophile. Using a slight excess of the nucleophile can sometimes suppress polymerization. For primary amines, dialkylation can be a competing reaction; adjusting the stoichiometry and reaction conditions may be necessary.

-

Poor Solubility: this compound or the resulting adduct may have limited solubility in certain solvents. In such cases, switching to a more polar aprotic solvent like DMF or DMSO might be beneficial.

-

Catalyst Selection: While organic bases like DBU and TEA are commonly used, inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents. For less reactive nucleophiles, stronger bases may be required. Some aza-Michael additions can also be catalyzed by Lewis acids or proceed under catalyst-free conditions at elevated temperatures.[12][17]

Conclusion

The Michael addition reaction using this compound as an acceptor is a robust and versatile method for the synthesis of novel pyrimidine derivatives. The resulting adducts are valuable intermediates for the development of new therapeutic agents, leveraging the well-established biological significance of the pyrimidine scaffold.[1][3] The protocols and insights provided in this application note offer a solid foundation for researchers to explore this promising area of medicinal chemistry.

References

- Pyramideline derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(01), 114–128.

- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2023). Research Trend.

- Recent Advances in Pyrimidine-Based Drugs. (2021). Molecules, 26(19), 5786.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research.

- Vinyl and alkynyl pyrimidines as michael acceptors: an approach to a cylindrospermopsin substructure. (2000). The Journal of Organic Chemistry, 65(18), 5570–5579.